molecular formula C8H11ClO B13952608 2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride CAS No. 243864-54-2

2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride

Cat. No.: B13952608
CAS No.: 243864-54-2
M. Wt: 158.62 g/mol
InChI Key: LXEDJYIWBVHRPJ-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, is a chemical compound with the molecular formula C10H15ClO and a molecular weight of 186.678 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carbonyl chloride group, and a 2-methyl-1-propenyl substituent. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In an industrial setting, the production of cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, esters, and thioesters, which are valuable intermediates in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarbonyl chloride, 2-(2-methyl-1-propenyl)-, is unique due to the presence of both the cyclopropane ring and the 2-methyl-1-propenyl substituent. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

243864-54-2

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(6)8(9)10/h3,6-7H,4H2,1-2H3

InChI Key

LXEDJYIWBVHRPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CC1C(=O)Cl)C

Origin of Product

United States

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